An In-Depth Technical Guide to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: A Key Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: A Key Intermediate in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core structure, strategic importance in synthesis, potential therapeutic applications, and the physicochemical properties that underpin its utility.
The Core Structure: A Fusion of Privileged Scaffolds
Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a spirocyclic molecule, meaning it contains two rings linked by a single common atom. This unique architecture is characterized by the fusion of a piperidine ring with a pyrido[2,3-d][1][2]oxazin-2-one moiety at the 4-position of the piperidine ring[1].
The conformational rigidity imparted by the spirocyclic nature of this compound is a highly desirable feature in medicinal chemistry. This rigidity can enhance target selectivity and improve metabolic stability, crucial parameters in the development of effective and safe therapeutic agents[1]. The constituent parts of the molecule, the piperidine and the pyridopyrimidinone-like core, are both considered "privileged structures" in drug discovery, known to interact with a variety of biological targets[3].
Key Structural Features:
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Spiro Center: A quaternary carbon atom that connects the piperidine and pyrido[2,3-d]oxazinone ring systems.
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Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This moiety is a common feature in many centrally active drugs.
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Pyrido[2,3-d]oxazinone Core: A bicyclic system containing a pyridine ring fused to an oxazinone ring. This scaffold is an emerging area of interest in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antitumor and anti-inflammatory properties[1][4].
Strategic Importance in the Synthesis of CGRP Receptor Antagonists
The primary and most well-documented application of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[1]. CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Antagonists of the CGRP receptor have emerged as a major class of drugs for the acute treatment of migraine[5][6].
A notable example is the synthesis of HTL22562, a potent CGRP receptor antagonist. In the synthetic route to this clinical candidate, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one serves as a foundational building block[1][5][6]. The piperidine nitrogen of the spiro compound is utilized for coupling with other fragments to build the final, more complex antagonist molecule. A United States patent details a synthetic scheme where this intermediate is reacted with other complex moieties to yield the final CGRP receptor antagonist[7].
Caption: Synthetic utility of the spiro intermediate.
Synthetic Methodologies: A Plausible Approach
While a specific, detailed synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one from simple precursors is not extensively documented in readily available literature, a plausible synthetic strategy can be inferred from established methods for constructing related heterocyclic systems. The synthesis would likely be a multi-step process.
Hypothetical Synthetic Workflow:
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Formation of the Pyrido[2,3-d]oxazinone Core: This would likely involve the cyclization of a suitably substituted aminopyridine derivative. For instance, a reaction between a 2-amino-3-hydroxypyridine derivative and a reagent that provides the carbonyl group of the oxazinone ring.
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Introduction of the Spiro-Piperidine Moiety: The key spirocyclization step could be achieved through an intramolecular cyclization. This might involve a piperidine precursor with a reactive group that can undergo a nucleophilic attack on an activated pyridone intermediate.
Caption: A plausible synthetic pathway.
Physicochemical and Characterization Data
A summary of the key physicochemical properties of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is presented below. These data are compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 753440-87-8 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [5] |
| Molecular Weight | 219.24 g/mol | |
| Appearance | Solid | |
| Predicted Boiling Point | 352.4 ± 42.0 °C | [2] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 11.67 ± 0.20 | [2] |
The hydrochloride salt of this compound is also available (CAS Number: 1038866-44-2), which often provides improved solubility in aqueous media, a beneficial characteristic for certain applications in medicinal chemistry[8][9].
Broader Biological Context and Future Directions
The pyrido[2,3-d]pyrimidine scaffold, structurally related to the core of the title compound, is known to be a versatile pharmacophore. Derivatives have been investigated for a wide range of biological activities, including as anticancer agents (e.g., kinase inhibitors), antibacterial agents, and for their effects on the central nervous system[10][11].
The spiro-piperidine motif is also a recurring feature in a number of FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensionality and conformational constraint into a molecule[3].
Given the established importance of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one in the synthesis of CGRP receptor antagonists, its utility as a scaffold for the development of other neurologically active agents is an area ripe for exploration. Furthermore, the potential for this core to be adapted for other therapeutic targets, leveraging the known biological activities of its constituent heterocyclic systems, presents exciting opportunities for future drug discovery programs.
References
- CAS 1038866-44-2: Spiro[piperidine-4,4′-[4H]pyrido[2,3-d][… - CymitQuimica. (n.d.). Retrieved January 19, 2026, from https://www.cymitquimica.com/cas/1038866-44-2
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Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one hydrochloride - J&K Scientific. (n.d.). Retrieved January 19, 2026, from [Link]
- US Patent US9808457B2 - CGRP receptor antagonists - Google Patents. (n.d.).
- WO2008155132A1 - Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis - Google Patents. (n.d.).
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Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. (n.d.). Retrieved January 19, 2026, from [Link]
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Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one | Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023-02-28). Retrieved January 19, 2026, from [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023-02-09). Retrieved January 19, 2026, from [Link]
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Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl) - ResearchGate. (2020-06). Retrieved January 19, 2026, from [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1][2]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed. (2020-07-23). Retrieved January 19, 2026, from [Link]
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